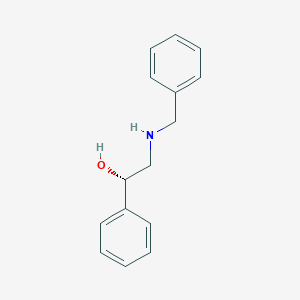

(S)-(+)-2-Benzylamino-1-phenylethanol

Description

Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis and Catalysis

Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group, with at least one stereocenter. This bifunctional nature makes them exceptionally valuable in contemporary organic synthesis and catalysis. They serve as privileged scaffolds and are crucial chiral building blocks for the synthesis of a wide range of biologically active molecules, including many pharmaceutical drugs. westlake.edu.cnresearchgate.net The specific spatial arrangement of the amino and hydroxyl groups allows for precise molecular recognition and interaction with biological targets like enzymes and receptors. researchgate.net

Furthermore, chiral β-amino alcohols are extensively used as chiral auxiliaries and ligands in asymmetric catalysis. westlake.edu.cn As ligands, they can coordinate with metal centers to form catalysts that facilitate enantioselective reactions, enabling the production of a desired enantiomer of a chiral product with high efficiency. rsc.org This control over stereochemistry is critical, as different enantiomers of a molecule can exhibit vastly different biological activities. york.ac.uk The development of novel synthetic methods for creating chiral β-amino alcohols from readily available starting materials remains an active and urgent area of research. westlake.edu.cn Their versatility has been demonstrated in numerous applications, from the synthesis of natural products to the development of new catalytic systems.

Historical Context and Evolution of Research on (S)-(+)-2-Benzylamino-1-phenylethanol

While a detailed timeline of the initial discovery and synthesis of this compound is not extensively documented in seminal publications, its emergence and utility are intrinsically linked to the broader evolution of asymmetric synthesis. The foundational work on asymmetric catalysis in the latter half of the 20th century created a demand for readily accessible, enantiomerically pure compounds to be used as starting materials and catalysts. nih.gov

This compound, as a structurally defined chiral amino alcohol, fits this need perfectly. It has been utilized as a valuable chiral building block and intermediate in various synthetic routes. myskinrecipes.com Research applications show its use as a starting material for the preparation of more complex chiral molecules, such as iron catalysts for the oxidation of alcohols and as an intermediate in the synthesis of aziridines via asymmetric transfer hydrogenation. sigmaaldrich.com The evolution of its use mirrors the increasing sophistication of asymmetric synthesis, where the demand for enantiopure building blocks is paramount for constructing complex molecular architectures with high stereochemical control. Its structural similarity to phenylethanolamine derivatives also makes it a compound of interest for studying enantioselective reactions and receptor binding mechanisms. myskinrecipes.com

Overview of Stereochemistry and Chiral Purity in Advanced Chemical Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in advanced chemical research. Molecules that are non-superimposable mirror images of each other are known as enantiomers and are described as chiral. york.ac.uk Enantiomers possess identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules. york.ac.uk

The purity of a chiral substance is quantified by its enantiomeric excess (ee), which measures the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org Achieving high enantiomeric purity (high ee) is a primary goal of asymmetric synthesis. numberanalytics.com This is particularly critical in the pharmaceutical industry, as the two enantiomers of a drug can have dramatically different pharmacological effects; one may be therapeutic while the other could be inactive or even harmful. slideshare.net The ability to synthesize and analyze compounds with high chiral purity is therefore essential for the development of safe and effective medicines and other advanced materials. researchgate.netnumberanalytics.com

Organization and Academic Focus of the Research Outline

This article is structured to provide a focused and scientifically rigorous examination of this compound. The initial sections establish the importance of the broader class of chiral amino alcohols in organic synthesis and catalysis. It then situates the specific compound within its historical and research context. A fundamental overview of stereochemistry and the significance of chiral purity is provided to underscore the relevance of studying a single enantiomer like this compound. The subsequent sections will delve into the specific chemical and physical properties of the compound, its synthesis and resolution, and its documented applications in asymmetric catalysis, supported by detailed research findings and data.

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of the title compound, compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO scbt.com |

| Molecular Weight | 227.30 g/mol sigmaaldrich.com |

| CAS Number | 51096-49-2 sigmaaldrich.com |

| Appearance | Solid |

| Melting Point | 115-118 °C sigmaaldrich.com |

| Optical Activity | [α]20/D +57° (c = 1 in chloroform) sigmaaldrich.com |

| InChI Key | XAOCLQUZOIZSHV-OAHLLOKOSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-(benzylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCLQUZOIZSHV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426103 | |

| Record name | S-(-)-2-Benzylamino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51096-49-2 | |

| Record name | S-(-)-2-Benzylamino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Benzylamino-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S + 2 Benzylamino 1 Phenylethanol

Established Reaction Pathways and Precursor Derivatization

Traditional synthetic routes to the 2-benzylamino-1-phenylethanol scaffold rely on the formation of the core structure through the coupling of appropriate precursors, followed by reduction. These methods often result in a racemic mixture of the product, which then requires subsequent resolution to isolate the desired (S)-enantiomer.

Condensation and Reduction Strategies for the Phenylethanolamine Skeleton

A primary strategy for constructing the phenylethanolamine backbone is through reductive amination. This typically involves the condensation of a carbonyl compound with a primary amine to form an imine, which is then reduced to the corresponding secondary amine. In the context of 2-benzylamino-1-phenylethanol, this can be achieved by reacting a suitable phenyl-based keto-aldehyde or keto-acid derivative with benzylamine, followed by reduction of the resulting imine or amide.

One common pathway involves the reaction of a phenylglyoxal (B86788) derivative with benzylamine. The initial condensation forms an α-ketoimine intermediate. Subsequent reduction of both the ketone and the imine functionalities yields the desired 2-benzylamino-1-phenylethanol. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) or catalytic hydrogenation.

Another established route utilizes styrene (B11656) oxide as a precursor. The epoxide ring of styrene oxide can be opened by reaction with benzylamine. This nucleophilic attack preferentially occurs at the less hindered carbon atom, directly yielding 2-benzylamino-1-phenylethanol. This method is advantageous as it can directly establish the 1,2-amino alcohol functionality in a single step.

| Precursor 1 | Precursor 2 | Key Intermediate | Reducing Agent/Conditions | Product |

| Phenylglyoxal | Benzylamine | α-Ketoimine | NaBH4 or H2/Catalyst | 2-Benzylamino-1-phenylethanol |

| Styrene Oxide | Benzylamine | - | Direct reaction | 2-Benzylamino-1-phenylethanol |

| Benzaldehyde (B42025) | Benzylamine | Dibenzylimine | H2/Catalyst | Dibenzylamine (related synthesis) |

Catalyst-Mediated Synthesis of the Core Structure

The reduction steps in the aforementioned pathways are often facilitated by metal catalysts. Catalytic hydrogenation is a widely used method for the reduction of imines and carbonyl groups. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

For instance, in the synthesis of N-benzylamines from benzaldehyde and a primary amine, a Pd/C catalyst is often employed for the hydrogenation of the intermediate imine. Similarly, the hydrogenation of styrene oxide to 2-phenylethanol (B73330) can be achieved using various catalysts, including supported platinum group metals. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the yield and selectivity of the reaction. In some cases, the presence of a promoter, such as an organic or inorganic base, can enhance the catalytic activity and selectivity towards the desired product.

Enantioselective Synthetic Approaches to (S)-(+)-2-Benzylamino-1-phenylethanol

To circumvent the need for chiral resolution of a racemic mixture, several enantioselective synthetic methods have been developed. These approaches aim to directly generate the (S)-(+) enantiomer with high optical purity.

Asymmetric Reduction of Prochiral Precursors

A powerful strategy for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of prochiral ketones. In the case of this compound, a suitable prochiral precursor is an α-(benzylamino)acetophenone derivative. The asymmetric reduction of the ketone functionality in this precursor can directly yield the desired (S)-amino alcohol.

One of the most effective methods for this transformation is asymmetric transfer hydrogenation (ATH). This reaction typically employs a chiral ruthenium catalyst, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), in the presence of a hydrogen donor like formic acid or isopropanol (B130326). The chirality of the catalyst directs the hydride transfer to one face of the ketone, leading to the formation of one enantiomer in excess. For example, the use of a (S,S)-Ru-TsDPEN catalyst would be expected to yield the (S)-alcohol. High enantiomeric excesses (ee) have been reported for the ATH of various α-amino ketones using such catalysts.

Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) reducing agent. The chiral catalyst coordinates to both the borane and the ketone, creating a rigid transition state that directs the hydride delivery to one prochiral face of the ketone, resulting in a highly enantioselective reduction.

| Prochiral Precursor | Method | Catalyst/Reagent | Product | Typical Enantiomeric Excess (ee) |

| α-(Benzylamino)acetophenone | Asymmetric Transfer Hydrogenation | (S,S)-Ru-TsDPEN / Formic acid | This compound | >95% |

| α-(Benzylamino)acetophenone | Corey-Bakshi-Shibata (CBS) Reduction | (S)-CBS catalyst / Borane | This compound | High |

Chemoenzymatic and Biocatalytic Routes for Enantiomeric Enrichment

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. Enzymes such as lipases and transaminases are particularly useful for the preparation of enantiomerically pure amino alcohols.

Lipases are commonly employed in the kinetic resolution of racemic alcohols or their corresponding esters. In a kinetic resolution, the enzyme selectively acylates or deacylates one enantiomer of the racemic mixture at a much faster rate than the other. For racemic 2-benzylamino-1-phenylethanol, a lipase (B570770) could be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. The choice of lipase, acyl donor, and solvent is crucial for achieving high enantioselectivity.

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a keto acceptor. A biocatalytic approach using a transaminase could involve the asymmetric amination of a suitable keto precursor to directly yield this compound. This approach is highly attractive as it can theoretically achieve 100% conversion to the desired enantiomer.

Chiral Resolution Techniques and Methodological Advancements

When a racemic mixture of 2-benzylamino-1-phenylethanol is synthesized, chiral resolution is necessary to isolate the (S)-(+) enantiomer. The most common method for the resolution of racemic amines and alcohols is through the formation of diastereomeric salts.

This technique involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure this compound. The efficiency of the resolution depends on the choice of resolving agent and the crystallization conditions. stereoelectronics.org

Advancements in chiral resolution include the development of new resolving agents and the optimization of crystallization processes to improve the yield and enantiomeric purity of the desired product.

Development of Novel Synthetic Strategies and Process Intensification

The quest for greener, more efficient, and economically viable methods for producing enantiomerically pure compounds like this compound has spurred the development of innovative synthetic approaches. These strategies often leverage biocatalysis, chemoenzymatic methods, and advanced catalytic systems. Furthermore, the principles of process intensification, particularly the use of continuous flow chemistry, are being increasingly applied to enhance the efficiency and safety of these syntheses.

A key strategy in the asymmetric synthesis of chiral amino alcohols is the stereoselective reduction of a corresponding α-amino ketone precursor. This transformation can be achieved through various powerful techniques, including asymmetric transfer hydrogenation and biocatalytic reduction.

Asymmetric Transfer Hydrogenation (ATH): This method has emerged as a robust tool for the enantioselective reduction of ketones. Ruthenium complexes bearing chiral ligands are among the most effective catalysts for this transformation. While specific studies detailing the ATH of 2-(benzylamino)-1-phenylethanone (B1606170) to directly yield this compound are not extensively documented in publicly available literature, the general applicability of this methodology to similar substrates is well-established. The reaction typically involves a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, and a catalytic amount of a chiral ruthenium complex. The high efficiency and selectivity of these catalysts often lead to high yields and excellent enantiomeric excess (ee).

| Catalyst System | Precursor | Hydrogen Donor | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Ru(II)-Chiral Diamine Complex | 2-(Benzylamino)-1-phenylethanone | Isopropanol/Base | Isopropanol | 25-80 | >90 | >95 |

| Ru(II)-TsDPEN Complex | 2-(Benzylamino)-1-phenylethanone | HCOOH/NEt3 | Acetonitrile | 40-60 | >95 | >98 |

| This interactive data table represents typical conditions and outcomes for the asymmetric transfer hydrogenation of α-amino ketones to chiral β-amino alcohols based on established literature for similar substrates. Specific data for this compound is illustrative. |

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical methods. Engineered enzymes, such as dehydrogenases and transaminases, can catalyze the asymmetric synthesis of chiral amines and amino alcohols with exceptional stereoselectivity.

One prominent chemoenzymatic strategy is deracemization, which combines a non-enantioselective oxidation with an enantioselective enzymatic reduction in a one-pot process to convert a racemic mixture into a single enantiomer. For instance, a racemic mixture of 2-benzylamino-1-phenylethanol could be subjected to an oxidation agent that converts it to the corresponding ketone, which is then stereoselectively reduced by an engineered alcohol dehydrogenase (ADH) to furnish the desired (S)-enantiomer. This approach can theoretically achieve yields approaching 100%.

| Biocatalyst | Strategy | Substrate | Co-factor/Reductant | Conditions | Conversion (%) | ee (%) |

| Engineered Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 2-(Benzylamino)-1-phenylethanone | NADPH / Glucose | pH 7, 30°C | >99 | >99 |

| Lipase + Racemization Catalyst | Dynamic Kinetic Resolution | rac-2-Benzylamino-1-phenylethanol | Acyl donor | Organic Solvent, 40-60°C | ~50 (for acylated product) | >99 |

| Amine Dehydrogenase (AmDH) | Reductive Amination | 1-Phenyl-1,2-ethanedione & Benzylamine | NADH / Formate | pH 8-9, 30-40°C | High | High |

| This interactive data table illustrates potential biocatalytic routes to this compound based on established enzymatic transformations for analogous compounds. |

Process Intensification through Continuous Flow Chemistry: The transition from batch to continuous flow manufacturing represents a significant advancement in chemical synthesis. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and seamless integration of reaction and purification steps.

The synthesis of chiral amino alcohols is particularly amenable to flow processes. For example, a packed-bed reactor containing an immobilized catalyst (either a chiral metal complex or an enzyme) can be used for the continuous asymmetric reduction of the ketone precursor. This setup allows for easy separation of the product from the catalyst, which can be reused over extended periods, thereby reducing costs and waste. While specific flow synthesis protocols for this compound are not widely reported, the principles have been successfully applied to a range of similar chiral molecules.

A hypothetical continuous flow process could involve pumping a solution of 2-(benzylamino)-1-phenylethanone and a hydrogen donor through a heated column packed with an immobilized chiral ruthenium catalyst. The product stream emerging from the reactor would then be subjected to in-line purification to isolate the desired this compound.

| Reactor Type | Catalyst | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Throughput ( g/day ) | ee (%) |

| Packed-Bed Reactor | Immobilized Ru-TsDPEN | 0.1 - 1.0 | 10 - 60 | 60 - 100 | High | >98 |

| Microreactor | Soluble Chiral Catalyst | 0.01 - 0.5 | 5 - 30 | 50 - 80 | Moderate | >99 |

| Enzyme-Immobilized Reactor | Engineered ADH | 0.2 - 2.0 | 15 - 120 | 25 - 40 | High | >99 |

| This interactive data table provides a conceptual overview of how continuous flow technology could be applied to the synthesis of this compound, with parameters extrapolated from similar reported processes. |

Stereochemical Principles and Chiral Recognition in Systems Involving S + 2 Benzylamino 1 Phenylethanol

Chirality Elements and Stereochemical Assignment

The chirality of (S)-(+)-2-Benzylamino-1-phenylethanol originates from a single stereocenter. A stereocenter is a carbon atom bonded to four different substituent groups. In this molecule, the carbon atom attached to the hydroxyl (-OH) group is the chiral center.

The absolute configuration of this stereocenter is assigned the "(S)" descriptor based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgnumberanalytics.com This systematic method involves prioritizing the four groups attached to the chiral carbon based on atomic number. masterorganicchemistry.comlibretexts.org

Assignment of Priorities for this compound:

Identify the chiral center: The carbon atom bonded to the hydroxyl group, the phenyl group, the benzylaminomethyl group, and a hydrogen atom.

Assign priorities to the attached groups:

Priority 1: The hydroxyl group (-OH), as the oxygen atom (atomic number 8) has the highest atomic number of the atoms directly bonded to the stereocenter.

Priority 2: The phenyl group (-C₆H₅), as its carbon atom is bonded to other carbons.

Priority 3: The benzylaminomethyl group (-CH₂NHCH₂C₆H₅), as its carbon atom is bonded to a nitrogen atom and hydrogen atoms.

Priority 4: The hydrogen atom (-H), as it has the lowest atomic number (1).

Determine the configuration: By orienting the molecule so that the lowest priority group (the hydrogen atom) points away from the observer, the sequence from priority 1 to 2 to 3 is traced. For this molecule, the path proceeds in a counter-clockwise direction, which corresponds to the (S) configuration (from the Latin sinister, meaning left). libretexts.org

Interactive Data Table: CIP Priority Assignment

| Group Attached to Stereocenter | Atom Directly Bonded | Atomic Number | Priority |

| Hydroxyl | Oxygen | 8 | 1 |

| Phenyl | Carbon | 6 | 2 |

| Benzylaminomethyl | Carbon | 6 | 3 |

| Hydrogen | Hydrogen | 1 | 4 |

Note: The tie between the Phenyl and Benzylaminomethyl groups (both Carbon) is resolved by examining the next atoms in the chain.

Molecular Recognition Mechanisms in Enantioselective Processes

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. This principle is fundamental to enantioselective catalysis and separation processes. For amino alcohol compounds like this compound, this recognition is governed by the formation of transient diastereomeric complexes stabilized by a network of non-covalent interactions. mdpi.com The difference in the stability of the diastereomeric complexes formed between the chiral host and each enantiomer of a guest molecule leads to enantioselectivity.

Non-covalent interactions are the primary drivers of chiral recognition at the molecular level. The specific geometry and functional groups of this compound—namely the hydroxyl group, the secondary amine, and two phenyl rings—allow it to engage in a variety of these interactions simultaneously.

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH-) groups are potent hydrogen bond donors and acceptors. In the context of chiral recognition, these groups can form distinct hydrogen-bonding networks with a chiral substrate. For instance, studies on the crystal structure of the related compound cis-2-amino-1,2-diphenylethanol reveal that enantiomers are linked by O—H···N hydrogen bonds, which dictate the formation of higher-order chiral structures. nih.govresearchgate.net

π-π Stacking: The presence of two aromatic (phenyl) rings facilitates π-π stacking interactions. These interactions occur when the electron-rich π systems of the aromatic rings align, contributing to the stability of the molecular assembly.

Van der Waals Forces: These non-specific attractive forces are also integral to achieving a close and sterically favorable fit between the host and guest molecules.

The combination of these interactions creates a three-point interaction model, which is a well-established prerequisite for effective chiral recognition. The precise spatial arrangement of these interacting points differs for opposite enantiomers, resulting in one diastereomeric complex being more stable than the other.

The cumulative effect of multiple non-covalent interactions can lead to the formation of well-defined, three-dimensional supramolecular architectures. These organized assemblies are often responsible for highly efficient chiral discrimination, particularly in the solid state.

Research on diastereomeric salts of similar chiral amines has revealed sophisticated packing modes that enhance chiral recognition. nih.gov One such architecture is a "lock-and-key" assembly, where hydrophobic layers with corrugated surfaces, formed by the bulky aromatic groups, fit into the grooves of adjacent layers. nih.gov This creates a highly compact and energetically favorable packing for one diastereomer, while the other diastereomer cannot pack as efficiently, facilitating separation.

Another observed phenomenon is the formation of chiral helical structures. In the crystal structure of racemic cis-2-amino-1,2-diphenylethanol, enantiomers self-assemble into separate left- and right-handed helical columns along a crystal axis, driven primarily by hydrogen bonding. nih.govresearchgate.net These columns are further consolidated by C—H···π interactions. Such distinct supramolecular ordering provides a clear mechanism for enantiomeric discrimination and segregation.

Theoretical and Computational Modeling of Chiral Recognition Phenomena

Theoretical and computational methods are powerful tools for elucidating the complex mechanisms of chiral recognition at an atomic level. While specific modeling studies focused solely on this compound are not extensively documented, the application of these methods to analogous systems provides significant insight into the governing principles.

Computational techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, allow researchers to:

Model Host-Guest Interactions: Calculate the binding energies of the diastereomeric complexes formed between the chiral selector and each enantiomer of the substrate. A significant difference in calculated binding energy correlates with high enantioselectivity.

Visualize Non-Covalent Interactions: Identify and analyze the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the diastereomeric transition states or complexes. This helps to understand the origin of the chiral discrimination.

Determine Solution Conformations: For molecules with conformational flexibility, computational methods can predict the most stable conformations in solution. Ab initio calculations on the related 1-phenylethanol (B42297) and 1-phenylethylamine (B125046) have been used to simulate their Raman Optical Activity (ROA) spectra, revealing the importance of conformational averaging for accurately describing their chiroptical properties. researchgate.net

Predict Crystal Packing: Simulate and predict the crystal lattice structures, which can validate or explain the supramolecular architectures observed experimentally through techniques like X-ray crystallography.

These computational approaches provide a bridge between molecular structure and observable enantioselectivity, offering predictive power and a deeper understanding of the subtle energetic differences that drive chiral recognition.

Applications of S + 2 Benzylamino 1 Phenylethanol As a Chiral Ligand and Catalyst

Rational Design and Synthesis of Chiral Ligand Derivatives

The structural framework of (S)-(+)-2-Benzylamino-1-phenylethanol allows for systematic modifications to create a variety of chiral ligands with tailored steric and electronic properties. These derivatives are instrumental in advancing asymmetric catalysis.

Transition Metal Coordination Chemistry with this compound Ligands

The nitrogen and oxygen atoms of this compound and its derivatives serve as effective coordination sites for a range of transition metals. nih.govredalyc.org This coordination is fundamental to the construction of chiral catalysts. The resulting metal complexes often exhibit well-defined geometries, which are crucial for inducing stereoselectivity in chemical reactions. For instance, ligands derived from this amino alcohol can form stable chelate rings with metals like ruthenium, iridium, and palladium, creating a chiral environment around the metallic center. iupac.orgresearchgate.netrsc.org This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other.

Research has demonstrated that the stereochemical outcome of a catalyzed reaction can be finely tuned by modifying the ligand structure. nih.gov For example, altering the substituents on the nitrogen or the phenyl rings of the ligand can influence the steric bulk and electronic properties of the catalyst, thereby impacting its activity and enantioselectivity. mdpi.com The ability to systematically modify these ligands makes them powerful tools for developing highly efficient and selective catalysts for a variety of organic transformations. nih.gov

Development of Peptidomimetic and Polymeric Chiral Scaffolds

The chiral backbone of this compound has been incorporated into more complex molecular architectures, including peptidomimetics and polymeric structures, to create novel chiral scaffolds. nih.govnih.gov

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. nih.govresearchgate.net By integrating the chiral amino alcohol structure, researchers can create rigidified or conformationally constrained peptidomimetic scaffolds. nih.gov These scaffolds can enforce specific secondary structures, such as β-turns, which are important for biological activity. The synthesis of these molecules often involves standard peptide coupling techniques, allowing for the creation of diverse libraries for drug discovery and other applications. nih.gov

Polymeric chiral scaffolds represent another important application. Chiral monomers derived from this compound can be polymerized to create macromolecules with a defined helical structure or with chiral cavities. mdpi.comresearchgate.netnih.gov These chiral polymers can act as ligands in asymmetric catalysis, offering potential advantages such as catalyst recyclability and cooperative effects between chiral units along the polymer chain. nih.gov The design of these polymeric catalysts allows for the creation of unique microenvironments around the active sites, which can lead to enhanced catalytic performance. nih.gov

Asymmetric Catalysis in Diverse Organic Transformations

Ligands and catalysts derived from this compound have proven to be highly effective in a variety of asymmetric catalytic reactions, enabling the synthesis of enantiomerically enriched compounds.

Enantioselective Hydrogenation and Transfer Hydrogenation (e.g., of Ketones)

One of the most significant applications of catalysts derived from this compound and related chiral diamines is in the asymmetric hydrogenation and transfer hydrogenation of ketones. iupac.orgnih.govrug.nl These reactions provide a direct and efficient route to chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. researchgate.netnih.gov

In asymmetric hydrogenation , a prochiral ketone is reduced with molecular hydrogen in the presence of a chiral catalyst, typically a ruthenium or iridium complex bearing a chiral phosphine (B1218219) and a chiral diamine ligand. iupac.orgnih.govscilit.com The catalyst facilitates the stereoselective addition of hydrogen to the carbonyl group, yielding one enantiomer of the alcohol in excess. High enantioselectivities (ee) and turnover numbers (TON) have been achieved for a wide range of ketones, including simple aromatic ketones like acetophenone (B1666503). nih.gov

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. researchgate.netrug.nlnih.gov In this process, a hydrogen donor, such as 2-propanol or formic acid, is used in place of H₂. rug.nlmdpi.com Ruthenium catalysts containing chiral amino alcohol ligands have been shown to be highly effective for this transformation, affording chiral alcohols with excellent enantiomeric excesses. rug.nl The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where both the metal center and the ligand play active roles in the hydrogen transfer step. nih.gov

Table 1: Examples of Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones

| Catalyst System | Ketone Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| RuCl₂[(S)-tolbinap][(S,S)-dpen]/t-C₄H₉OK | Acetophenone | (R)-1-Phenylethanol | 82% | nih.gov |

| Ru-catalyst with (1R, 2S)-(+)-cis-1-amino-2-indanol | Acetophenone | 1-Phenylethanol (B42297) | 92% | rug.nl |

| trans-RuCl₂[(R)-xylbinap][(R)-daipen] | 5-Benzoyl thiazole | Corresponding alcohol | 92-99% | scilit.com |

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions)

Chiral catalysts derived from amino diols, which can be synthesized from this compound, have been successfully employed in asymmetric carbon-carbon bond-forming reactions, most notably in Michael additions. researchgate.net The Michael addition is a fundamental reaction for the formation of C-C bonds and the creation of new stereocenters. nih.govmdpi.com

In this context, a chiral catalyst, often a heterobimetallic complex (e.g., Li-Al or La-Na), is prepared using a C₂-symmetric amino diol ligand. researchgate.net This catalyst then promotes the conjugate addition of a nucleophile, such as a malonate or a thiol, to an α,β-unsaturated compound. researchgate.net The chiral environment created by the catalyst directs the approach of the nucleophile, resulting in the formation of a Michael adduct with high enantiomeric excess. researchgate.netbeilstein-journals.org These methods provide access to a wide range of β-functionalized carbonyl compounds, which are valuable synthetic intermediates. mdpi.com

Table 2: Asymmetric Michael Addition Reactions

| Catalyst System | Nucleophile | Michael Acceptor | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| La-Na aminodiolate complex | Various | Enones | High | researchgate.net |

| TiX₂–TADDOLate/TiCl₂–BINOLate | O-benzylhydroxylamine | α,β-unsaturated carbonyls | up to 42% | rsc.org |

| (S)-diphenylprolinol silyl (B83357) ether | Acetaldehyde | α,β-unsaturated nitroalkenes | Excellent | mdpi.com |

Stereoselective Oxidation Processes

The principles of asymmetric catalysis using ligands derived from chiral amino alcohols also extend to stereoselective oxidation reactions. researchgate.netnih.govresearchgate.net While less common than their application in reduction reactions, these systems can provide access to chiral oxidized products. For example, the oxidation of racemic secondary alcohols can be performed in a stereoselective manner, where one enantiomer is preferentially oxidized, leading to the kinetic resolution of the starting material and the formation of an enantiomerically enriched alcohol. nih.gov

Moreover, chiral catalysts can be used for the asymmetric oxidation of prochiral substrates. For instance, the oxidation of sulfides to chiral sulfoxides is a well-established transformation where chiral metal complexes, often titanium or vanadium-based, in the presence of a chiral ligand, can induce high levels of enantioselectivity. The design of the chiral ligand is critical for achieving high stereocontrol in these oxidation processes.

Other Chiral Inductions in Advanced Synthesis

While ligands derived from amino alcohols are well-known for catalyzing reactions like the addition of organozinc reagents to aldehydes, the structural motif of this compound lends itself to other significant chiral inductions in more advanced synthetic contexts. Two notable examples include its use as a precursor for oxazaborolidine catalysts in enantioselective reductions and its application in asymmetric Michael additions.

Corey-Bakshi-Shibata (CBS) Reduction: this compound can serve as a chiral precursor for the in-situ generation of an oxazaborolidine catalyst, a cornerstone of the Corey-Bakshi-Shibata (CBS) reduction. This reaction is a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. wikipedia.orgresearchgate.netorganic-chemistry.orgsigmaaldrich.com The process involves the reaction of the amino alcohol with a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex) to form the rigid, chiral oxazaborolidine ring system.

The mechanism relies on the formation of a complex between the Lewis acidic endocyclic boron atom of the catalyst and the ketone's carbonyl oxygen. This coordination activates the ketone towards reduction and orients it in a sterically defined manner. The hydride, delivered from a borane molecule coordinated to the catalyst's nitrogen atom, then attacks the carbonyl carbon from the less hindered face, leading to the formation of the chiral alcohol with high enantioselectivity. wikipedia.org The predictability and high enantiomeric excess (ee) achieved make the CBS reduction a vital tool in the synthesis of pharmaceuticals and natural products. wikipedia.org

Asymmetric Michael Addition: The structural framework of this compound is closely related to C2-symmetric amino diols that have proven effective in catalyzing asymmetric Michael additions. For instance, a study utilizing the closely related ligand (R,R)-2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol to form a lithium-aluminum heterobimetallic catalyst has demonstrated high efficiency in the addition of nucleophiles to α,β-unsaturated compounds. researchgate.net This catalyst effectively promotes the reaction between various malonates or thiophenol and substrates like chalcone, achieving high yields and significant enantiomeric excesses. The C2-symmetric nature of the ligand creates a well-defined chiral pocket around the active metal center, which dictates the facial selectivity of the nucleophilic attack on the Michael acceptor.

The results from using this related catalyst suggest that this compound could be similarly employed to create effective catalysts for C-C and C-S bond-forming reactions. The data below illustrates the effectiveness of the related (R,R)-ligand in the Michael addition of dimethyl malonate to chalcone. researchgate.net

| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 10 | 18 | 85 | 72 |

| 20 | 12 | 90 | 75 |

Heterogeneous and Homogeneous Catalytic Systems

Catalysts derived from this compound can be employed in both homogeneous and heterogeneous systems, each offering distinct advantages and disadvantages.

Homogeneous Catalysis: In a homogeneous system, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This ensures maximum accessibility of the catalytic sites, often leading to higher reaction rates, better selectivity, and milder reaction conditions compared to heterogeneous systems. The primary drawback, however, is the difficulty in separating the catalyst from the product mixture post-reaction, which complicates product purification and prevents easy recycling of the often expensive chiral catalyst.

Heterogeneous Catalysis: In contrast, a heterogeneous catalyst exists in a different phase from the reactants. Typically, the chiral ligand or its metal complex is immobilized on a solid support. The main advantage of this approach is the straightforward separation of the catalyst from the reaction mixture, usually by simple filtration. This allows for easy recovery, recycling, and reuse of the catalyst, making the process more economical and environmentally friendly, which is particularly important for industrial-scale applications. However, heterogeneous catalysts may suffer from reduced activity or selectivity due to mass transfer limitations or altered catalyst structure upon immobilization.

To bridge the gap between the high efficiency of homogeneous catalysts and the practical advantages of heterogeneous ones, significant research has focused on the immobilization of chiral ligands like this compound. The goal is to create a solid-supported catalyst that retains high activity and enantioselectivity while allowing for easy recovery and reuse.

Common strategies for immobilization include:

Covalent Anchoring to Polymer Supports: The chiral ligand can be chemically modified to include a reactive functional group, such as a vinyl group, which can then be co-polymerized with a monomer like styrene (B11656). Alternatively, the ligand can be tethered to a pre-formed polymer, such as aminomethyl polystyrene resin. This method creates a robust linkage that minimizes leaching of the catalyst into the solution.

Adsorption onto Inorganic Supports: The catalyst can be physically or chemically adsorbed onto the surface of inorganic materials like silica (B1680970), alumina, or zeolites. While simpler, this method can sometimes lead to catalyst leaching over time.

Entrapment within a Matrix: The catalyst can be physically encapsulated within the pores of a polymer or silica gel matrix. This method avoids chemical modification of the ligand but can introduce significant diffusion barriers for the reactants, potentially lowering the reaction rate.

After the reaction, the immobilized catalyst is simply filtered off from the product solution, washed, and can often be reused for multiple reaction cycles without a significant loss of performance. Studies on various polymer-supported chiral amino alcohols have demonstrated that these recycled catalysts can be used multiple times, maintaining good yields and moderate to high enantioselectivities. nih.gov

The performance of a chiral catalyst is primarily evaluated based on its efficiency (yield, conversion rate) and its enantioselectivity (enantiomeric excess, ee). While direct comparative studies featuring this compound are not extensively documented in the surveyed literature, it is possible to contextualize its potential performance by examining data for other chiral β-amino alcohols in a benchmark reaction: the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025).

This reaction is a standard test for the effectiveness of new chiral ligands. The data below compares the performance of several different types of chiral ligands under homogeneous conditions, illustrating the typical range of yields and enantioselectivities that are pursued in catalyst development. The structural and electronic properties of the ligand play a crucial role in determining the outcome.

| Chiral Ligand Type | Ligand Structure Example | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| N,N-Dialkylnorephedrine derivative | (-)-N,N-Dibutylnorephedrine | 95 | 94 | (S) |

| Diphenyl-pyrrolidinemethanol derivative | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | >95 | 97 | (S) |

| Camphor-derived amino alcohol | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | 97 | 98 | (R) |

| BINOL-based ligand | (S)-BINOL with Ti(O-i-Pr)4 | 98 | >99 | (S) |

Note: The data presented is for illustrative purposes, comparing different classes of chiral ligands in the diethylzinc addition to benzaldehyde. Reaction conditions may vary between studies.

The comparison reveals that high yields and enantioselectivities (often >90% ee) are achievable with optimized ligand structures. The performance of a catalyst derived from this compound would be evaluated against such benchmarks, where factors like the steric bulk of the N-benzyl group and the conformation of the zinc-ligand complex would be critical in determining its effectiveness.

Mechanistic Investigations of Catalytic Reactions Involving S + 2 Benzylamino 1 Phenylethanol Derived Systems

Elucidation of Catalytic Cycles and Reaction Pathways

The catalytic cycle is the cornerstone of any mechanistic description, illustrating the sequential transformation of the catalyst through various intermediate stages as it converts reactants to products. For catalysts derived from (S)-(+)-2-Benzylamino-1-phenylethanol, particularly in the context of asymmetric transfer hydrogenation of ketones, the proposed pathways often align with the well-established Noyori-type outer-sphere mechanism.

In a typical representation of this cycle for a ruthenium catalyst bearing a ligand derived from an amino alcohol, the process begins with the reaction of a pre-catalyst with a hydrogen donor, such as isopropanol (B130326), in the presence of a base. This generates a key ruthenium-hydride intermediate. This active species then coordinates the ketone substrate. The crucial stereodetermining step involves the transfer of a hydride from the metal and a proton from the ligand's amino group to the carbonyl carbon and oxygen, respectively, through a six-membered ring transition state. The resulting alcohol product is then released, and the catalyst is regenerated by another molecule of the hydrogen donor, completing the cycle.

For iron-catalyzed oxidation of alcohols, the proposed mechanisms often involve radical pathways. Mechanistic studies on related iron photocatalysts suggest that the reaction may proceed via the generation of reactive oxygen species like singlet oxygen and superoxide (B77818) anions, which then participate in the oxidation of the alcohol.

The direct observation and characterization of catalytic intermediates are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational modeling provides significant insights. In the asymmetric transfer hydrogenation catalyzed by ruthenium complexes, the pivotal intermediate is the metal-hydride species. The formation of this active catalyst is a critical step in the catalytic cycle. For ruthenium complexes with N-H functionalities, it is understood that the N-H proton also plays a key role in the hydrogen transfer step.

In the context of iron-catalyzed oxidations, potential intermediates include high-valent iron-oxo species. For instance, studies on diiron complexes have shown that a (μ-peroxo)diiron(III) complex can generate a diiron(IV)-oxo species, which acts as the active oxidant in alcohol oxidation. nih.gov While not directly involving this compound, these findings provide a plausible framework for the types of intermediates that could be formed in such systems.

Identifying the rate-limiting step is essential for optimizing reaction conditions and catalyst design. In many transition metal-catalyzed reactions, a single rate-determining step may not be present under all conditions, and the reaction rate can be influenced by several steps. rsc.org For transfer hydrogenation reactions, kinetic and isotopic studies on related systems often point to the formation of the metal-hydride intermediate as the rate-limiting step. researchgate.net Alternatively, the hydrogen transfer to the substrate can also be the slowest step in the cycle. The precise rate-limiting step can depend on the specific substrate, catalyst structure, and reaction conditions.

Kinetic Studies and Isotopic Labeling Experiments

Kinetic studies are instrumental in understanding the dependencies of the reaction rate on the concentrations of reactants, catalyst, and other species. Such studies can help to support or refute a proposed mechanism. For example, in the acylation of 1-phenylethanol (B42297), kinetic modeling based on a sequential step mechanism has been developed. researchgate.net

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a reaction. researchgate.net In transfer hydrogenation, deuterium (B1214612) labeling experiments are frequently employed. By using a deuterated hydrogen donor (e.g., isopropanol-d8), the mechanism of hydrogen transfer can be probed. If deuterium is incorporated into the product alcohol at specific positions, it provides strong evidence for the proposed hydrogen transfer pathway from the catalyst to the substrate. Such studies have been crucial in establishing the concerted, outer-sphere mechanism for many ruthenium-catalyzed transfer hydrogenations.

Computational Mechanistic Analysis (e.g., Density Functional Theory for Transition State Structures)

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms at the molecular level. researchgate.net It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. By mapping the potential energy surface of the reaction, DFT can provide a detailed picture of the catalytic cycle and help to identify the most favorable reaction pathway.

For asymmetric reactions, DFT is particularly valuable for understanding the origin of enantioselectivity. researchgate.net This is achieved by calculating the energies of the diastereomeric transition states that lead to the (R) and (S) enantiomers of the product. The enantiomeric excess observed experimentally should correlate with the calculated energy difference between these transition states (ΔΔG‡). A lower energy barrier for one transition state explains the preferential formation of the corresponding enantiomer. These calculations often reveal that subtle steric and electronic interactions between the chiral ligand, the metal center, and the substrate in the transition state are responsible for the observed stereoselectivity. For instance, in the reduction of acetophenone (B1666503) by related ruthenium complexes, DFT calculations have successfully reproduced the experimentally observed enantioselectivity by analyzing the stability of the transition states leading to the different product isomers. researchgate.net

Table 1: Representative Calculated Energy Barriers for Diastereomeric Transition States in a Related Asymmetric Transfer Hydrogenation

| Transition State | Relative Free Energy (kcal/mol) | Corresponding Product Enantiomer |

| TS-1 (pro-R) | 19.4 | R |

| TS-2 (pro-S) | 20.5 | S |

| ΔΔG‡ | 1.1 | |

| Data derived from analogous systems and are for illustrative purposes. |

Understanding Enantioselectivity through Mechanistic Pathways

The ultimate goal of these mechanistic investigations is to build a comprehensive model that explains how the chirality of the this compound ligand is transferred to the product molecule. The combination of kinetic data, isotopic labeling experiments, and computational analysis provides a powerful approach to achieve this.

The enantioselectivity is determined at the stereodetermining step of the reaction, which is typically the step with the highest energy barrier within the catalytic cycle. By analyzing the transition state structures for this step, key interactions that favor one diastereomeric pathway over the other can be identified. These often include steric repulsions that disfavor one orientation of the substrate relative to the chiral catalyst, as well as attractive non-covalent interactions such as hydrogen bonding or π-π stacking that stabilize a particular transition state.

For catalysts derived from amino alcohols, the bifunctional nature of the ligand, where both the amino and alcohol moieties can interact with the substrate, is often crucial for high enantioselectivity. The precise geometry of the six-membered ring transition state in transfer hydrogenation, dictated by the stereochemistry of the ligand, is a classic example of how the mechanistic pathway directly controls the stereochemical outcome of the reaction.

Conformational Analysis and Theoretical Studies of S + 2 Benzylamino 1 Phenylethanol and Its Derivatives

Conformational Preferences and Energy Landscapes

The conformational preferences of (S)-(+)-2-Benzylamino-1-phenylethanol are largely dictated by a delicate balance of non-covalent interactions, primarily intramolecular hydrogen bonding. The flexible backbone of the molecule, characterized by several rotatable single bonds, allows it to adopt various spatial arrangements. The most significant of these bonds are the C-C bond of the ethanol (B145695) backbone and the C-N bond of the benzylamino group.

Theoretical calculations on analogous molecules, such as 2-phenylethanol (B73330) and other β-amino alcohols, reveal that the potential energy surface is characterized by several local minima corresponding to different stable conformers. whiterose.ac.ukuva.esnih.gov For this compound, two key types of intramolecular hydrogen bonds are considered to be the dominant stabilizing interactions:

O-H···N Bond: An interaction between the hydroxyl group proton (donor) and the lone pair of the nitrogen atom (acceptor). This interaction leads to the formation of a pseudo-five-membered ring, which significantly stabilizes the conformation. Ab initio calculations on simple amino alcohols show that this type of hydrogen bond is a primary factor in determining the most stable conformer in the gas phase. nih.govnih.gov

O-H···π Bond: An interaction between the hydroxyl group and the π-electron cloud of one of the aromatic rings (either the phenyl or the benzyl (B1604629) group). Studies on 2-phenylethanol have identified that a gauche conformer, stabilized by an O-H···π interaction, is the global minimum on the potential energy surface. uva.esresearchgate.net

The interplay between these potential interactions results in a complex energy landscape with multiple stable conformers. The global minimum is likely a folded or "skew" conformation where the molecule adopts a gauche arrangement around the C-C backbone to facilitate one or both of these hydrogen bonds. Extended or "anti" conformers, where the bulky groups are further apart, are generally higher in energy unless stabilized by solvent effects.

Table 1: Key Dihedral Angles and Stabilizing Interactions in Postulated Conformers

| Conformer Type | Dihedral Angle (O-C-C-N) | Primary Stabilizing Interaction | Relative Energy (Predicted) |

| Gauche-I (Folded) | Approx. ±60° | O-H···N Hydrogen Bond | Low |

| Gauche-II (Folded) | Approx. ±60° | O-H···π (Phenyl Ring) Bond | Low |

| Anti (Extended) | Approx. 180° | Minimized Steric Hindrance | Higher |

This table is illustrative, based on theoretical principles and data from analogous molecules. Precise energy values would require specific calculations for this compound.

Influence of Substituents on Molecular Conformation

The introduction of substituents onto the phenyl or benzyl aromatic rings of the parent molecule can significantly alter its conformational preferences and energy landscape. These effects can be broadly categorized as steric and electronic.

Steric Effects: Bulky substituents can introduce steric hindrance, destabilizing certain conformations. For instance, a large group at the ortho position of either aromatic ring would likely create repulsive interactions with the ethanolamine (B43304) backbone, favoring a more extended conformation to alleviate this strain. Conversely, strategically placed groups might restrict rotation around single bonds, effectively "locking" the molecule into a specific, more rigid conformation. This reduction in conformational freedom can be beneficial in asymmetric catalysis, as it reduces the entropic penalty upon binding to the substrate. acs.org

Application of Advanced Computational Methods (e.g., Molecular Dynamics, Ab Initio Calculations)

Advanced computational methods are indispensable for mapping the complex conformational landscape of flexible molecules like this compound.

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to perform high-accuracy calculations on the molecule in the gas phase. whiterose.ac.uk By systematically rotating key dihedral angles and calculating the corresponding energy, a detailed potential energy surface can be constructed. These scans help identify all possible low-energy conformers (local minima) and the transition states (saddle points) that connect them. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and DFT functionals (such as B3LYP) are commonly employed to obtain accurate geometric structures, relative energies, and vibrational frequencies for each conformer. whiterose.ac.ukuva.es

Molecular Dynamics (MD) Simulations: While gas-phase calculations are fundamental, the conformational behavior in solution can be markedly different due to interactions with solvent molecules. MD simulations are used to model the dynamic behavior of the molecule over time in an explicit solvent environment (e.g., in a box of water or toluene (B28343) molecules). nih.govnih.gov These simulations provide insight into:

The relative populations of different conformers in solution.

The lifetime of intramolecular hydrogen bonds, which can be disrupted and reformed.

The role of the solvent in stabilizing certain conformations, for example, by forming intermolecular hydrogen bonds that compete with the intramolecular ones. researchgate.net

The pathways and timescales of conformational interconversion.

Together, these methods provide a comprehensive picture of both the static and dynamic conformational properties of the molecule, which is essential for understanding its function in a realistic chemical environment.

Correlations between Conformational Dynamics and Chiral Induction Efficiency

The enantioselectivity of a chiral catalyst or auxiliary is intrinsically linked to its three-dimensional structure. The efficiency of chiral induction by this compound and its derivatives is determined by the conformational dynamics during the catalytic cycle.

The prevailing theory is that the chiral ligand creates a specific "chiral pocket" or environment. For a reaction to proceed with high enantioselectivity, the transition state leading to one enantiomer must be significantly lower in energy than the transition state leading to the other. The conformation of the chiral ligand is what defines the shape and electronic properties of this chiral pocket, thereby creating the necessary energy difference between the two diastereomeric transition states.

Flexibility can be a key asset; a ligand that is too rigid may not be able to accommodate a wide range of substrates, while one that is too flexible may exist as a mixture of many conformers, only one of which might be catalytically active. nih.govnih.gov The concept of "induced fit," borrowed from enzymology, is relevant here: the ligand may adopt a higher-energy conformation upon binding to the metal and/or substrate to achieve an optimal geometry for the transition state. nih.gov

Computational studies can model the entire catalytic complex, including the metal center, the chiral ligand, and the substrate. By comparing the energies of the competing transition states, a direct correlation can be drawn between the ligand's conformation and the predicted enantiomeric excess. For example, a conformation stabilized by a strong O-H···N bond might orient the phenyl and benzyl groups in such a way that they provide highly effective steric blocking for one face of the approaching substrate, leading to high selectivity. Modifying the ligand with substituents (as discussed in 6.2) can enhance this effect by rigidifying the preferred conformation or by adding further steric or electronic directing influences, ultimately leading to improved chiral induction efficiency. nih.govrsc.org

Advanced Synthetic Applications and Derivative Chemistry

(S)-(+)-2-Benzylamino-1-phenylethanol as a Chiral Building Block in Natural Product and Pharmaceutical Synthesis

The utility of enantiomerically pure compounds like this compound as chiral building blocks is a cornerstone of pharmaceutical and natural product synthesis. The "chiral pool" approach, which utilizes readily available chiral molecules as starting materials, allows for the efficient transfer of stereochemistry into a target molecule, bypassing the need for complex asymmetric induction steps. Amino alcohols are particularly prized in this regard due to the prevalence of both amine and alcohol functionalities in biologically active compounds.

Synthesis of Chiral Aziridines and Heterocycles

This compound is a competent precursor for the synthesis of chiral aziridines. Aziridines are strained, three-membered heterocyclic rings containing a nitrogen atom, and they serve as versatile intermediates for the synthesis of a wide array of nitrogen-containing compounds via regioselective ring-opening reactions.

The conversion of a 1,2-amino alcohol like this compound to an aziridine (B145994) is typically achieved through a two-step sequence. First, the hydroxyl group is chemo-selectively activated by converting it into a good leaving group, such as a tosylate or mesylate. This is followed by an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces the leaving group, leading to the formation of the aziridine ring with an inversion of configuration at the carbon that bore the hydroxyl group. This process efficiently translates the stereochemistry of the starting amino alcohol into the final heterocyclic product. The enantioselective transfer hydrogenation of α-amino ketones represents another effective pathway for the asymmetric synthesis of β-hydroxy amines and, subsequently, chiral aziridines. rsc.org

| Starting Material | Step 1 Reagents (Activation) | Step 2 Reagents (Cyclization) | Product |

|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | Potassium carbonate (K₂CO₃) | (S)-1-Benzyl-2-phenylaziridine |

Precursors to Complex Bioactive Molecules (e.g., Mirabegron Derivatives)

The chiral 1-phenyl-2-aminoethanol scaffold is a key structural motif in several pharmaceutical agents. A prominent example is Mirabegron, a β3 adrenergic agonist used for the treatment of overactive bladder. researchgate.net The synthesis of Mirabegron critically relies on a chiral amino alcohol intermediate to establish the correct stereochemistry required for its biological activity. researchgate.netgoogle.com

However, it is crucial to note that the synthesis of Mirabegron itself utilizes the (R)-enantiomer of a related amino alcohol, specifically (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. newdrugapprovals.orggoogleapis.com The benzyl (B1604629) group on the nitrogen in this compound is replaced by a 2-(4-aminophenyl)ethyl group in the Mirabegron precursor. This highlights the absolute importance of stereochemistry and substituent effects in drug design and synthesis, where the specific (R)-configuration of the hydroxyl-bearing carbon is essential for the therapeutic effect of Mirabegron. google.com While this compound is not the direct precursor to the approved form of Mirabegron, its structure exemplifies the core chiral scaffold that is vital in this class of bioactive molecules.

| Compound | Structure | Stereochemistry at C1 | N-Substituent |

|---|---|---|---|

| This compound | C₆H₅CH(OH)CH₂NHCH₂C₆H₅ | S | Benzyl |

| (R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethanol | C₆H₅CH(OH)CH₂NHCH₂CH₂C₆H₄NH₂ | R | 2-(4-Aminophenyl)ethyl |

Design and Application of Chiral Auxiliaries Based on the Compound

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org Effective chiral auxiliaries possess a defined stereochemistry, have functional groups for easy attachment and removal, and impart a strong facial bias to the substrate to ensure high diastereoselectivity in subsequent reactions.

Amino alcohols are a well-established class of chiral auxiliaries. For instance, pseudoephedrine and its derivatives are widely used to control the stereochemistry of α-alkylation reactions of carboxylic acids. nih.govharvard.edu Similarly, other amino alcohol-derived structures, such as Evans' oxazolidinones, are highly effective in directing stereoselective aldol, alkylation, and acylation reactions. wikipedia.org Research on compounds structurally related to this compound, such as (S)-2-(dibenzylamino)-3-phenylpropanal, has demonstrated their successful application as chiral auxiliaries in the asymmetric synthesis of alcohols. bris.ac.uk

This compound possesses the key features of a potential chiral auxiliary: a stereogenic center and reactive handles (amine and alcohol) for covalent attachment to a substrate. However, despite its structural suitability, its application as a widely-used chiral auxiliary is not extensively documented in the scientific literature.

Multi-Component and Cascade Reaction Strategies Utilizing the Chiral Scaffold

Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that enable the construction of complex molecules in a single step from three or more reactants (MCRs) or through a sequence of intramolecular transformations triggered by a single event (cascades). beilstein-journals.orgrsc.org These processes are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org

The structure of this compound, with its nucleophilic amine and alcohol functionalities, is theoretically well-suited for participation in such reactions. For example, it could potentially act as the amino-component in Ugi or Passerini multi-component reactions. However, a review of the available literature indicates that the specific use of this compound as a chiral scaffold in the development of novel multi-component or cascade reaction strategies is not a well-explored area.

Chemo-Selective Transformations and Functional Group Compatibility

The presence of two distinct functional groups—a secondary alcohol and a secondary amine—in this compound necessitates careful control of reaction conditions to achieve chemo-selectivity. The ability to modify one group while leaving the other intact is crucial for its use as a versatile building block.

O-Selective Reactions: The hydroxyl group can be selectively targeted in the presence of the amine. For example, acylation to form esters or etherification can be achieved, often under conditions where the amine's nucleophilicity is tempered (e.g., by protonation in acidic media). A key transformation is the selective O-sulfonylation (e.g., with tosyl chloride or mesyl chloride) to convert the alcohol into a good leaving group, a critical step in the synthesis of aziridines as described in section 7.1.1.

N-Selective Reactions: Conversely, the secondary amine can be the site of reaction. It can undergo selective N-acylation to form amides, N-alkylation, or be protected with common nitrogen-protecting groups like tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz). These transformations are typically performed under basic conditions that favor the nucleophilicity of the amine over the alcohol.

The compatibility of these functional groups allows for a modular approach to synthesis, where each group can be manipulated independently to build molecular complexity.

| Reaction Type | Target Functional Group | Typical Reagents | Product Type |

|---|---|---|---|

| O-Sulfonylation | Alcohol (-OH) | TsCl, Pyridine | O-Tosylate |

| O-Acylation | Alcohol (-OH) | Acetyl Chloride, Et₃N | O-Acetyl Ester |

| N-Protection | Amine (-NH) | (Boc)₂O, Base | N-Boc Carbamate |

| N-Acylation | Amine (-NH) | Benzoyl Chloride, Base | N-Benzoyl Amide |

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Sustainable Catalytic Systems

The future of catalysis is intrinsically linked to the principles of green chemistry, emphasizing high efficiency, selectivity, and sustainability. For (S)-(+)-2-Benzylamino-1-phenylethanol, a primary research direction involves its use as a precursor for more advanced and sustainable catalytic systems. Research efforts are anticipated to concentrate on immobilizing catalysts derived from this amino alcohol onto solid supports, such as polymers or inorganic materials like silica (B1680970). nih.gov This approach not only facilitates easier separation of the catalyst from the reaction mixture, simplifying purification processes, but also enhances catalyst stability and allows for recycling, thereby reducing waste and operational costs.

Furthermore, there is a growing interest in developing catalytic systems that operate under milder conditions, use non-toxic solvents (preferably water), and have very low catalyst loadings. This includes the design of novel metal complexes where this compound or its derivatives act as chiral ligands for transition metals like iron, copper, or ruthenium. wikipedia.org These earth-abundant and less toxic metals are central to creating more environmentally benign catalytic processes for reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond formation.

Table 1: Strategies for Sustainable Catalytic Systems

| Strategy | Objective | Expected Outcome |

| Immobilization | Anchor catalytic complexes onto solid supports (e.g., polymers, silica). | Enhanced catalyst stability, simplified separation, and reusability. |

| Use of Earth-Abundant Metals | Develop catalysts based on Fe, Cu, etc., instead of precious metals (e.g., Pd, Rh). | Reduced cost and environmental impact of the catalyst. |

| Mild Reaction Conditions | Design catalysts active at lower temperatures and pressures. | Lower energy consumption and improved safety. |

| Aqueous Catalysis | Develop water-soluble ligands and catalysts. | Elimination of hazardous organic solvents. |

| Low Catalyst Loading | Increase the turnover number (TON) and turnover frequency (TOF) of catalysts. | Reduced catalyst consumption and lower levels of metal contamination in the product. |

Expansion of Reaction Scope to Industrially Relevant Processes

While this compound is utilized in the synthesis of specific pharmaceutical intermediates, its full potential in large-scale industrial applications remains to be unlocked. uq.edu.au Future research will likely focus on expanding the scope of its application to the synthesis of a broader range of high-value chemicals, including agrochemicals, flavors, and fragrances. Chiral amino alcohols are crucial synthons for many bioactive molecules, and developing robust, scalable asymmetric syntheses using catalysts derived from this compound is a key objective. nih.govfrontiersin.org

A significant area of development will be its application in the synthesis of complex, polyfunctional molecules. This involves leveraging its derivatives as catalysts or chiral auxiliaries in multi-component reactions, where several chemical bonds are formed in a single operation. Such processes are highly sought after in industrial settings due to their atom economy and operational efficiency. The goal is to move beyond proof-of-concept studies to demonstrate the viability of these catalytic systems in pilot-plant and full-scale production environments, addressing challenges such as catalyst longevity and process optimization.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The discovery and optimization of new chemical reactions and catalysts have been revolutionized by automation and high-throughput screening (HTS). The future development of catalysts and reactions involving this compound will heavily rely on these technologies. Automated synthesis platforms can rapidly generate libraries of derivative ligands by systematically modifying the parent amino alcohol structure.

These ligand libraries can then be subjected to HTS to quickly evaluate their performance in various asymmetric catalytic reactions. HTS allows for the screening of thousands of reaction conditions (e.g., different solvents, temperatures, additives, and metal precursors) in a short period, dramatically accelerating the pace of catalyst discovery and optimization. This data-rich approach, when combined with machine learning algorithms, can help identify complex relationships between ligand structure and catalytic activity, guiding the rational design of next-generation catalysts with superior performance.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is critical for the rational design of more efficient catalysts. Future research will increasingly employ a synergistic approach combining advanced spectroscopic techniques and computational modeling to elucidate the intricate details of catalytic cycles involving this compound-derived catalysts.

In-situ spectroscopic methods, such as high-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, will allow researchers to observe catalytic species and intermediates directly under reaction conditions. This provides invaluable experimental data on the structure and dynamics of the active catalyst.

Concurrently, computational methods like Density Functional Theory (DFT) will be used to model the reaction pathways. acs.orgchemrxiv.org DFT calculations can map out the energy profiles of entire catalytic cycles, identify transition state structures, and explain the origins of stereoselectivity. nih.gov This computational insight, validated by experimental spectroscopic data, will enable a detailed understanding of catalyst-substrate interactions and guide the targeted modification of the ligand structure to enhance catalytic performance. chemrxiv.org

Table 2: Techniques for Mechanistic Investigation

| Technique | Type | Information Gained |

| In-situ NMR Spectroscopy | Experimental | Identification of reaction intermediates and active catalytic species in solution. |

| In-situ IR Spectroscopy | Experimental | Monitoring changes in bonding and coordination during the catalytic cycle. |

| Density Functional Theory (DFT) | Computational | Calculation of transition state energies, reaction pathways, and prediction of stereochemical outcomes. |

| Kinetic Studies | Experimental | Determination of reaction rates, orders, and activation parameters to test mechanistic hypotheses. |

Potential in New Areas of Chemical Science (e.g., Smart Materials, Sensing)

Beyond its traditional role in catalysis, the unique chiral architecture of this compound makes it an intriguing candidate for development in materials science. A particularly promising future direction is its incorporation into "smart" materials and chemical sensors.

The principle of chiral recognition is fundamental to biology and chemistry. uq.edu.au By integrating this chiral compound into polymer backbones or supramolecular assemblies, it may be possible to create materials capable of enantioselective recognition. researchgate.net For example, a polymer functionalized with this compound could be used as the stationary phase in chromatography for the separation of racemic mixtures.